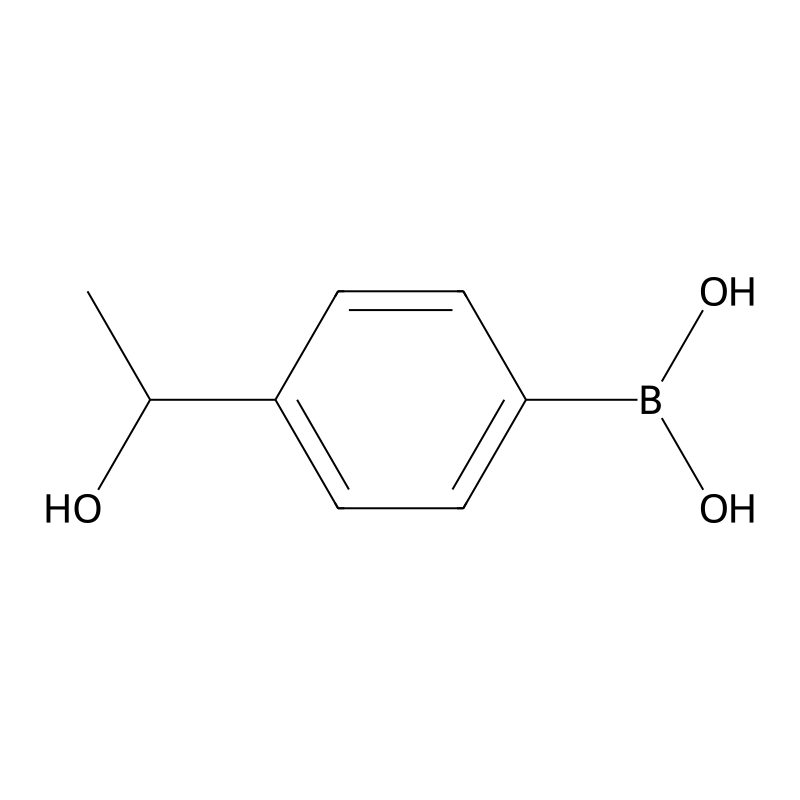(4-(1-Hydroxyethyl)phenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Medicinal Chemistry
Boronic acids are valuable building blocks in organic synthesis due to their ability to participate in various coupling reactions to form carbon-carbon bonds. These reactions are crucial for creating complex molecules, including potential drug candidates. While research directly involving (4-(1-hydroxyethyl)phenyl)boronic acid is scarce, studies have explored the use of similar compounds, like 4-(hydroxymethyl)phenylboronic acid, in the synthesis of biologically active molecules. [Source: A study using 4-(hydroxymethyl)phenylboronic acid in drug discovery: ]
(4-(1-Hydroxyethyl)phenyl)boronic acid, with the chemical formula and CAS number 518336-20-4, is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring that also contains a hydroxyethyl substituent. This compound has a molecular weight of approximately 165.98 g/mol and is known for its high solubility in water, making it useful in various chemical applications. The structure features a boron atom bonded to a phenyl group and hydroxyl groups, which contribute to its reactivity and potential biological activity .
- Suzuki Coupling Reactions: It can react with aryl halides in the presence of palladium catalysts to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
- Formation of Boronate Esters: The compound can form esters with alcohols, which is useful in organic synthesis and materials science.
- Reversible Binding: It can interact with diols and sugars through reversible boronate ester formation, which is significant in carbohydrate sensing applications.
Research indicates that (4-(1-Hydroxyethyl)phenyl)boronic acid exhibits potential biological activity, particularly in the context of enzyme inhibition. Boronic acids are known to inhibit proteases and other enzymes by forming covalent bonds with serine or cysteine residues. This property makes them valuable in drug development, especially for conditions like cancer where protease activity is dysregulated . Additionally, its non-toxic profile suggests possible applications in biological systems without adverse effects.
Several methods exist for synthesizing (4-(1-Hydroxyethyl)phenyl)boronic acid:
- Direct Boronation: This involves the reaction of phenol derivatives with boron reagents under controlled conditions to introduce the boronic acid group.
- Hydrolysis of Boronate Esters: Starting from a corresponding boronate ester, hydrolysis can yield the desired boronic acid.
- Using Hydroxyethyl Substituents: The introduction of the hydroxyethyl group can be achieved via alkylation reactions involving appropriate starting materials .
(4-(1-Hydroxyethyl)phenyl)boronic acid has diverse applications, including:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
- Chemical Sensors: Its ability to form reversible complexes with diols makes it useful for developing sensors for glucose and other carbohydrates.
- Catalysis: It can act as a catalyst or ligand in various organic reactions due to its unique electronic properties.
Studies on (4-(1-Hydroxyethyl)phenyl)boronic acid have focused on its interactions with biological molecules. For instance, it has been shown to bind selectively to certain enzymes and proteins, suggesting potential roles in drug design where targeted inhibition is required. The reversible nature of its interactions with diols also allows for dynamic applications in biosensing technologies .
Several compounds share structural similarities with (4-(1-Hydroxyethyl)phenyl)boronic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (3-(1-Hydroxyethyl)phenyl)boronic acid | 1036760-03-8 | 1.00 |
| (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid | 955369-43-4 | 0.96 |
| (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | 886593-45-9 | 0.96 |
| 4-(Hydroxymethyl)benzeneboronic acid | 59016-93-2 | 0.89 |
| 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 | 0.88 |
Uniqueness
(4-(1-Hydroxyethyl)phenyl)boronic acid is unique due to its specific hydroxyethyl substitution on the phenyl ring, which may enhance its solubility and reactivity compared to other similar compounds. This structural feature contributes to its potential applications in biological systems and organic synthesis, setting it apart from other boronic acids that lack such substituents .








